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  • Product: N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide
  • CAS: 878212-27-2

Core Science & Biosynthesis

Foundational

The In-Depth Mechanism of N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide in Direct NLRP3 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is a key driver in a wide range of inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. We will delve into the molecular interactions, key experimental validation protocols, and the scientific rationale behind the methodologies used to characterize this compound's inhibitory effects. This guide is intended to equip researchers and drug development professionals with the knowledge to effectively study and develop direct-acting NLRP3 inhibitors.

The NLRP3 Inflammasome: A Central Mediator of Inflammation

The NLRP3 inflammasome is a multi-protein complex that plays a pivotal role in the host's defense against pathogens and cellular stress.[1][2] However, its aberrant activation is implicated in a host of chronic diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders.[3][4] The activation of the NLRP3 inflammasome is a tightly regulated two-step process:

  • Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway.[5][6]

  • Activation (Signal 2): A diverse array of secondary stimuli, including extracellular ATP, crystalline structures, and pore-forming toxins, triggers the assembly of the inflammasome complex.[1][5]

Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This proximity induces the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1.[7] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[3][7] Caspase-1 also cleaves Gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[7]

A key player in the activation of the NLRP3 inflammasome is the NIMA-related kinase 7 (NEK7). NEK7 acts as a crucial link between the initial activation signals, such as potassium efflux, and the conformational changes in NLRP3 that lead to its oligomerization.[8]

N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide: A Direct NLRP3 Inhibitor

Recent advancements in the field have led to the discovery of a novel class of 2,3-dihydro-1H-indene-5-sulfonamide analogues as potent and specific inhibitors of the NLRP3 inflammasome.[9] Within this class, compounds such as "15z" have been identified to directly bind to the NLRP3 protein, thereby preventing its activation.[9] N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide belongs to this promising class of inhibitors.

Proposed Mechanism of Action

The core mechanism of action for N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide is the direct binding to the NLRP3 protein , which in turn blocks the assembly and activation of the inflammasome complex .[9] This direct engagement prevents the downstream cascade of events, including ASC oligomerization, caspase-1 activation, and the subsequent release of pro-inflammatory cytokines.

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NLRP3_Inhibition cluster_pathway NLRP3 Activation Pathway PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP) NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Priming & Activation NEK7 NEK7 NLRP3_inactive->NEK7 Interaction NLRP3_active Active NLRP3 (Oligomerized) NEK7->NLRP3_active Promotes Oligomerization ASC ASC NLRP3_active->ASC Recruitment Inflammasome Assembled Inflammasome NLRP3_active->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activation Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleavage IL1B Mature IL-1β (Secretion) Pro_IL1B->IL1B Inhibitor N-(1H-indazol-6-yl)-2,3-dihydro- 1H-indene-5-sulfonamide Inhibitor->NLRP3_inactive Direct Binding

Figure 1: Proposed mechanism of NLRP3 inhibition.

Experimental Validation of the Mechanism of Action

A multi-faceted experimental approach is crucial to robustly characterize the inhibitory mechanism of N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide. The following sections detail the key assays and their underlying principles.

Direct Target Engagement Assays

Confirming the physical interaction between the inhibitor and NLRP3 is the cornerstone of validating a direct-acting mechanism.

Principle: This assay utilizes a biotinylated version of the inhibitor to "pull down" its binding partners from cell lysates. The presence of NLRP3 in the pulled-down fraction is then detected by Western blotting.[10]

Protocol:

  • Synthesize a Biotinylated Analogue: A biotin tag is chemically conjugated to the inhibitor molecule.

  • Cell Culture and Lysis:

    • Culture human monocytic cell lines (e.g., THP-1) or mouse bone marrow-derived macrophages (BMDMs).

    • Prime the cells with LPS (1 µg/mL) for 3-4 hours to upregulate NLRP3 expression.

    • Lyse the cells to obtain a total protein extract.

  • Incubation and Pull-Down:

    • Incubate the cell lysate with the biotinylated inhibitor.

    • Add streptavidin-coated magnetic beads to the lysate. The high affinity of biotin for streptavidin will capture the biotinylated inhibitor along with any bound proteins.

  • Washing and Elution:

    • Thoroughly wash the beads to remove non-specific protein binding.

    • Elute the bound proteins from the beads.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for NLRP3, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Visualize the NLRP3 band to confirm its presence in the pull-down fraction.

Principle: This is a live-cell assay that measures the binding of a compound to a target protein using Bioluminescence Resonance Energy Transfer (BRET).[11][12] It provides quantitative data on compound affinity and target occupancy in a physiological context.

Protocol:

  • Cell Line Engineering:

    • Create a stable cell line (e.g., HEK293) that expresses a fusion protein of NLRP3 and NanoLuc® (Nluc) luciferase.

  • Assay Setup:

    • Plate the engineered cells in a multi-well format.

    • Add the N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide at various concentrations.

    • Add a cell-permeable fluorescent tracer that binds to the same site on NLRP3 as the inhibitor.

  • BRET Measurement:

    • Add the NanoBRET™ substrate. If the fluorescent tracer is in close proximity to the Nluc-NLRP3 (i.e., bound), energy transfer will occur from the luciferase to the tracer, generating a BRET signal.

    • The inhibitor will compete with the tracer for binding to NLRP3. An increase in inhibitor concentration will displace the tracer, leading to a decrease in the BRET signal.

  • Data Analysis:

    • The dose-dependent decrease in the BRET signal is used to calculate the IC50 value, which reflects the binding affinity of the inhibitor for NLRP3 in living cells.

AssayPrincipleAdvantagesDisadvantages
Pull-Down Affinity capture of protein-ligand complexesDirect evidence of bindingRequires a biotinylated analogue; potential for non-specific binding
NanoBRET™ Bioluminescence Resonance Energy Transfer (BRET) in live cellsQuantitative affinity data in a physiological context; high-throughput compatibleRequires engineered cell lines

Table 1: Comparison of Direct Target Engagement Assays.

Functional Assays for Inflammasome Inhibition

These assays measure the downstream consequences of NLRP3 activation and are essential to demonstrate that direct binding translates into functional inhibition.

Principle: Upon NLRP3 activation, the adaptor protein ASC forms large, speck-like oligomers. This assay detects these oligomers as a direct readout of inflammasome assembly.[13][14]

Protocol:

  • Cell Stimulation:

    • Prime macrophages (e.g., THP-1 or BMDMs) with LPS.

    • Pre-incubate the cells with varying concentrations of N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide.

    • Stimulate the cells with an NLRP3 activator (e.g., nigericin or ATP).

  • Cell Lysis and Cross-linking:

    • Lyse the cells in a buffer containing a non-ionic detergent.

    • Pellet the insoluble fraction, which contains the ASC oligomers.

    • Cross-link the proteins in the pellet using disuccinimidyl suberate (DSS).

  • Western Blot Analysis:

    • Resuspend the cross-linked pellets in sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Perform a Western blot using an anti-ASC antibody.

    • ASC monomers will appear at ~22 kDa, while oligomers will be visible as a high-molecular-weight smear or distinct bands. A reduction in the oligomeric forms in the presence of the inhibitor indicates a blockage of inflammasome assembly.

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ASC_Oligomerization_Workflow start Primed Macrophages inhibit Incubate with Inhibitor start->inhibit activate Activate with Nigericin/ATP inhibit->activate lyse Cell Lysis activate->lyse pellet Pellet Insoluble Fraction lyse->pellet crosslink Cross-link with DSS pellet->crosslink wb Western Blot for ASC crosslink->wb result Analyze for Reduction in ASC Oligomers wb->result

Figure 2: Workflow for the ASC Oligomerization Assay.

Principle: This assay measures the enzymatic activity of cleaved caspase-1, a key downstream effector of the NLRP3 inflammasome.[1][15]

Protocol:

  • Cell Treatment and Lysis:

    • Treat primed macrophages with the inhibitor and then stimulate with an NLRP3 activator as described above.

    • Lyse the cells to release intracellular contents.

  • Enzymatic Reaction:

    • Incubate the cell lysate with a specific caspase-1 substrate, such as YVAD-pNA (for colorimetric detection) or YVAD-AFC (for fluorometric detection).[1]

  • Detection:

    • Cleavage of the substrate by active caspase-1 releases a chromophore (pNA) or a fluorophore (AFC).

    • Measure the absorbance or fluorescence using a microplate reader.

    • A decrease in the signal in inhibitor-treated samples indicates reduced caspase-1 activity.

Principle: This is a quantitative immunoassay to measure the amount of mature IL-1β secreted into the cell culture supernatant.[5][16]

Protocol:

  • Cell Treatment and Supernatant Collection:

    • Treat primed macrophages with the inhibitor and then stimulate with an NLRP3 activator.

    • Collect the cell culture supernatant.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Coat a 96-well plate with a capture antibody specific for human or mouse IL-1β.

    • Add the collected supernatants to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that is converted by the enzyme to produce a colored product.

  • Quantification:

    • Measure the absorbance of the colored product using a microplate reader.

    • Calculate the concentration of IL-1β in the samples based on a standard curve.

    • A dose-dependent reduction in secreted IL-1β demonstrates the inhibitory efficacy of the compound.

AssayMeasuresRationale
ASC Oligomerization Inflammasome assemblyDirect assessment of the inhibitor's effect on the core inflammasome structure.
Caspase-1 Activity Enzymatic activity of the key effector proteaseConfirms that the inhibition of assembly translates to reduced downstream enzymatic function.
IL-1β Secretion Release of the primary pro-inflammatory cytokineProvides a physiologically relevant measure of the inhibitor's anti-inflammatory potential.

Table 2: Summary of Functional Assays for NLRP3 Inhibition.

In Vivo Efficacy in Disease Models

To demonstrate the therapeutic potential of N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide, its efficacy must be evaluated in relevant in vivo models of NLRP3-driven diseases. A notable model for this class of compounds is dextran sulfate sodium (DSS)-induced colitis, as these inhibitors have shown significant distribution to the colon.[9]

Protocol for DSS-Induced Colitis Model:

  • Induction of Colitis: Administer DSS in the drinking water of mice for a defined period to induce acute colitis.

  • Treatment: Administer N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide orally or via another appropriate route.

  • Monitoring:

    • Record daily body weight, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).

    • At the end of the study, collect colon tissue for histological analysis to assess inflammation, ulceration, and tissue damage.

  • Biomarker Analysis:

    • Measure levels of IL-1β and other inflammatory markers in the colon tissue or serum by ELISA or other immunoassays.

    • Assess NLRP3 inflammasome activation in the colon tissue by Western blotting for cleaved caspase-1 and ASC oligomerization.

Significant amelioration of disease symptoms and a reduction in inflammatory markers in the treated group compared to the vehicle control would provide strong evidence of the in vivo efficacy of the inhibitor.[9]

Conclusion

N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide represents a promising class of direct-acting NLRP3 inflammasome inhibitors. Its mechanism of action, centered on the direct binding to the NLRP3 protein to prevent inflammasome assembly, offers a targeted approach to mitigating NLRP3-driven inflammation. The comprehensive suite of in vitro and in vivo assays detailed in this guide provides a robust framework for the characterization of this and other novel NLRP3 inhibitors. A thorough understanding and application of these methodologies are essential for advancing the development of new therapeutics for a wide range of debilitating inflammatory diseases.

References

  • Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. (2021). MDPI. [Link]

  • Assessing the ATP Binding Ability of NLRP3 from Cell Lysates by a Pull-down Assay. (2023). Springer Protocols. [Link]

  • Detection of ASC Oligomerization by Western Blotting. (2017). PMC. [Link]

  • Caspase-1 Assay Kit, Colorimetric Catalog No.: AR4003. Boster Bio. [Link]

  • ASC Oligomerization Assay. Bio-protocol. [https://bio-protocol.org/e2 ASC Oligomerization Assay]([Link] ASC Oligomerization Assay)

  • Screening the NLRP3 inhibitors with a cell-based assay and analysis of... ResearchGate. [Link]

  • Caspase-1 Assay Kit, Colorimetric | 218790. Merck. [Link]

  • Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures. Promega Connections. [Link]

  • A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking. Springer Nature Experiments. [Link]

  • Detection of ASC Oligomerization by Western Blotting. Springer Nature Experiments. [Link]

  • The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. PMC. [Link]

  • NLRP3 and beyond: inflammasomes as central cellular hub and emerging therapeutic target in inflammation and disease. Frontiers. [Link]

  • Interrogating direct NLRP3 engagement and functional inflammasome inhibition using cellular assays. (2024). PubMed. [Link]

  • NLRP3 Inflammasome Activity Measurement by IL-1 Beta in DCs. (2022). YouTube. [Link]

  • Recent insights into the regulatory networks of NLRP3 inflammasome activation. (2020). The EMBO Journal. [Link]

  • Dysregulation of the NLRP3 Inflammasome and Promotion of Disease by IL-1β in a Murine Model of Sandhoff Disease. (2025). MDPI. [Link]

  • Noncanonical NLRP3 Inflammasome Activation: Standard Protocols. Springer Nature Experiments. [Link]

  • Assaying NLRP3-mediated LDH and IL-1β release. (2024). Protocols.io. [Link]

  • ATP-binding and hydrolysis of human NLRP3. (2022). PMC. [Link]

  • Discovery of Novel 2,3-Dihydro-1 H-indene-5-sulfonamide NLRP3 Inflammasome Inhibitors Targeting Colon as a Potential Therapy for Colitis. (2023). PubMed. [Link]

  • Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate. (2022). PMC. [Link]

  • Cellular Models and Assays to Study NLRP3 Inflammasome Biology. (2020). MDPI. [Link]

  • The discovery of novel and potent indazole NLRP3 inhibitors enabled by DNA-encoded library screening. (2024). PubMed. [Link]

  • NLRP3 Inhibitors. Alzheimer's Drug Discovery Foundation. [Link]

  • Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders. (2017). Journal of Experimental Medicine. [Link]

  • NLRP3 inflammasome and its inhibitors: a review. Frontiers. [Link]

Sources

Exploratory

Discovery and Preclinical Evaluation of 2,3-Dihydro-1H-indene-5-sulfonamide Analogues for Inflammatory Bowel Disease Therapy

Executive Summary Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic, immunologically mediated disorder characterized by severe gastrointestinal inflammation[1]. Recent pa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic, immunologically mediated disorder characterized by severe gastrointestinal inflammation[1]. Recent pathophysiological insights have identified the NLRP3 inflammasome as a critical driver of gut homeostasis and mucosal inflammation[1]. When aberrantly activated, the NLRP3/ASC/Caspase-1 axis triggers the hypersecretion of pro-inflammatory cytokines (IL-1β, IL-18) and induces pyroptosis, leading to the destruction of the intestinal epithelium[2].

This technical guide details the discovery, mechanistic validation, and preclinical evaluation of a novel class of 2,3-dihydro-1H-indene-5-sulfonamide analogues , specifically highlighting Compound 15z . By acting as a highly specific, colon-targeted NLRP3 inhibitor, Compound 15z represents a significant leap forward in targeted IBD therapeutics[1],[2].

Rationale & Drug Design Strategy

The development of Compound 15z was not serendipitous; it was the result of a highly rational medicinal chemistry workflow designed to overcome the limitations of earlier-generation inflammasome inhibitors.

  • Scaffold Hopping & Cyclization: The design originated from known sulfonylurea and sulfonamide-based NLRP3 inhibitors, specifically JC124 and YQ128[1]. To improve target affinity, researchers employed a scaffold hopping strategy to cyclize the flexible phenylethylamine fragment of these precursors into a rigid 2,3-dihydro-1H-indene core[1]. Causality: This conformational restriction reduces the entropic penalty upon target binding, locking the molecule into a highly favorable bioactive conformation.

  • Pharmacokinetic (PK) Optimization: Previous iterations utilizing propargyl groups at the R5 position exhibited notoriously short half-lives ( t1/2​ ) due to metabolic liability (often rapid oxidation by hepatic cytochromes)[1]. By replacing the propargyl moiety with a saturated propane group, the metabolic stability was drastically improved without sacrificing binding affinity[1].

Drug_Design Lead Lead Compounds (JC124 / YQ128) Scaffold Scaffold Hopping & Cyclization Lead->Scaffold Intermediate Phenylethylamine Fragment Cyclized to Indene Scaffold->Intermediate PK_Opt PK Optimization (Propargyl -> Propane) Intermediate->PK_Opt Overcome short t1/2 Final Compound 15z (Potent, High Colon Dist.) PK_Opt->Final

Medicinal chemistry workflow for the discovery of 2,3-dihydro-1H-indene-5-sulfonamide analogues.

Mechanism of Action: NLRP3 Inflammasome Inhibition

The innate immune response relies on a two-step activation process for the NLRP3 inflammasome.

  • Signal 1 (Priming): Pathogen-associated molecular patterns (e.g., LPS) activate TLR4, triggering the NF-κB pathway to upregulate the transcription of NLRP3 and pro-IL-1β[1].

  • Signal 2 (Activation): Danger signals (e.g., ATP, Nigericin) induce intracellular stress, such as K+ efflux, prompting NLRP3 monomers to oligomerize with the ASC adaptor protein and pro-Caspase-1, forming the active inflammasome[1].

Mechanism of Compound 15z: Mechanistic studies confirm that Compound 15z binds directly to the NLRP3 protein with high affinity ( KD​ : 102.7 nM)[1]. Causality: By binding to the NLRP3 monomer, 15z sterically blocks its ability to oligomerize and assemble into the multiprotein inflammasome complex[1]. Consequently, Caspase-1 is never activated, Gasdermin D is not cleaved, and cell pyroptosis is effectively halted[2]. Crucially, 15z exerts zero effect on IL-6 and TNF-α production, proving it does not suppress the upstream NF-κB pathway[2].

NLRP3_Pathway Signal1 Signal 1 (LPS) TLR4 Activation NFkB NF-κB Pathway Signal1->NFkB ProIL1b Pro-IL-1β & Pro-IL-18 NFkB->ProIL1b NLRP3_Transcription NLRP3 Upregulation NFkB->NLRP3_Transcription Cytokines Mature IL-1β & IL-18 Secretion ProIL1b->Cytokines NLRP3_Protein NLRP3 Monomer NLRP3_Transcription->NLRP3_Protein Signal2 Signal 2 (ATP/Nigericin) K+ Efflux / ROS Signal2->NLRP3_Protein Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Caspase-1) NLRP3_Protein->Inflammasome Assembly Caspase1 Active Caspase-1 Inflammasome->Caspase1 Pyroptosis Gasdermin D Cleavage (Pyroptosis) Caspase1->Pyroptosis Caspase1->Cytokines Cleaves Pro-IL Inhibitor Compound 15z (2,3-dihydro-1H-indene- 5-sulfonamide) Inhibitor->NLRP3_Protein Binds (KD: 102.7 nM) Blocks Assembly

NLRP3 inflammasome activation pathway and the targeted inhibition mechanism of Compound 15z.

Quantitative Profiling: In Vitro & In Vivo Data

The following table summarizes the key pharmacological, pharmacokinetic, and safety metrics for Compound 15z, demonstrating its viability as a clinical candidate[1],[2].

ParameterValueBiological Significance
IC50​ (IL-1β release) 0.13 μMHigh potency in blocking inflammasome activation[1].
KD​ (NLRP3 binding) 102.7 nMStrong direct binding affinity to the NLRP3 protein[1].
Cmax​ (1 mg/kg IV) 218.96 ng/mLAdequate peak plasma concentration for systemic distribution[2].
AUC 212.82 ng/mL·hExcellent total drug exposure over time[2].
t1/2​ 1.5 hImproved half-life compared to propargyl-containing precursors[2].
Clearance (CL) 78.41 mL/min/kgModerate clearance rate, supporting sustained therapeutic levels[2].
Colon Distribution 16× higher than plasmaExceptional tissue targeting, ideal for localized IBD therapy[2].
LD50​ > 2000 mg/kgHighly favorable safety profile with low acute toxicity[2].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the experimental workflows used to validate Compound 15z were designed as self-validating systems, incorporating internal counter-screens to rule out false positives.

Protocol A: In Vitro NLRP3 Specificity & Pyroptosis Assay

Objective: To quantify the inhibition of NLRP3-mediated pyroptosis while ruling out off-target NF-κB suppression or alternative inflammasome (NLRC4/AIM2) inhibition.

  • Macrophage Culturing & Priming: Seed J774A.1 murine macrophages. Prime with LPS (1 μg/mL) for 3 hours.

    • Causality: LPS activates TLR4, initiating Signal 1 (NF-κB pathway) to upregulate pro-IL-1β and NLRP3 expression[1].

  • Compound Incubation: Introduce Compound 15z at varying concentrations (3, 10, 30 μM) for 30 minutes[2].

  • Inflammasome Activation (Signal 2): Stimulate cells with ATP (5 mM) or Nigericin (10 μM) for 1 hour.

    • Causality: These agents induce K+ efflux, triggering the assembly of the NLRP3 inflammasome[1].

  • Counter-Screening for Specificity: In parallel wells, substitute ATP/Nigericin with Flagellin (activates NLRC4) or poly(dA:dT) (activates AIM2)[2].

    • Causality: Validates that the inhibitor is specific to NLRP3 (Compound 15z at 10 μM showed no inhibition of NLRC4/AIM2) and does not broadly disable the innate immune system[2].

  • Multiplexed Readout: Harvest supernatants. Perform ELISA for IL-1β (pyroptosis marker) and IL-6/TNF-α (NF-κB markers). Perform LDH release assay[2].

    • Causality: A true NLRP3 inhibitor will lower IL-1β and LDH without altering IL-6/TNF-α levels. Compound 15z successfully met this criteria, proving it is not a general immunosuppressant[2].

Protocol B: In Vivo DSS-Induced Colitis Efficacy Model

Objective: To evaluate the therapeutic efficacy of Compound 15z in a physiologically relevant model of IBD, leveraging its high colon distribution.

  • Colitis Induction: Administer 2-3% Dextran Sulfate Sodium (DSS) in the drinking water of C57BL/6 mice for 7-9 days[1],[2].

    • Causality: DSS is a heparin-like polysaccharide that is toxic to colonic epithelial cells, mimicking the mucosal barrier disruption and inflammation seen in human IBD[1].

  • Therapeutic Intervention: Administer Compound 15z (10 mg/kg) via intraperitoneal (IP) injection daily throughout the DSS exposure period[2].

  • Disease Activity Index (DAI) Monitoring: Record daily body weight, stool consistency, and presence of occult blood[2].

    • Causality: DAI provides a real-time, non-invasive metric of disease progression and drug efficacy.

  • Endpoint Histopathology: Euthanize mice and measure colon length.

    • Causality: Colonic shortening is a hallmark of severe DSS colitis due to fibrosis and inflammation[2]. Perform H&E staining on colon sections to assess crypt necrosis, mucosal barrier disruption, and inflammatory cell infiltration in the lamina propria[2].

Preclinical Efficacy & Safety Profile

The most compelling attribute of Compound 15z is its remarkable tissue distribution. Pharmacokinetic assessments revealed that the concentration of 15z in the colon is 16 times higher than in plasma[2]. This localized accumulation makes it an exceptional candidate for IBD, as it maximizes therapeutic efficacy at the site of inflammation while minimizing systemic exposure and potential off-target effects[1].

In the DSS-induced colitis model, intraperitoneal administration of 15z (10 mg/kg) over 9 days resulted in significantly reduced body weight loss and a drastically lowered Disease Activity Index (DAI)[2]. Furthermore, it restored DSS-induced colonic length shortening and visibly improved mucosal barrier integrity by reducing crypt necrosis and inflammatory cell infiltration in the lamina propria[2].

Toxicity evaluations further support its viability; Compound 15z demonstrated a highly favorable safety profile in both single-dose acute and subacute toxicity experiments, with an LD50​ value exceeding 2000 mg/kg[2]. It also maintained excellent stability in human plasma, rat plasma, and rat liver homogenates for up to 48 hours post-administration[2].

References

  • Sun, S., Huang, C., Jiang, Y., et al. (2023). "Discovery of Novel 2,3-Dihydro-1H-indene-5-sulfonamide NLRP3 Inflammasome Inhibitors Targeting Colon as a Potential Therapy for Colitis." Journal of Medicinal Chemistry, 66(23), 16141-16167. URL:[Link]

  • BioWorld. (2024). "NLRP3 inhibitor's efficacy and safety demonstrated in colitis models." BioWorld Science.
  • National Center for Biotechnology Information (NCBI). (2023). "Discovery of Novel 2,3-Dihydro-1 H-indene-5-sulfonamide NLRP3 Inflammasome Inhibitors Targeting Colon as a Potential Therapy for Colitis." PubMed.

Sources

Foundational

In Vitro Efficacy of N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide against NLRP3 Inflammasome Assembly: A Technical Guide

Target Audience: Researchers, Immunologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Immunologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical sensor of the innate immune system. While its activation is essential for host defense, aberrant assembly is a primary driver of sterile inflammation, heavily implicated in inflammatory bowel disease (IBD), colitis, and neurodegenerative disorders.

This technical guide provides a comprehensive evaluation of N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide (widely designated in literature as Compound 15z or Nlrp3-IN-26 ), a novel 2,3-dihydro-1H-indene-5-sulfonamide analogue [1]. As a Senior Application Scientist, I have structured this guide to move beyond phenotypic observations, detailing the underlying causality of its mechanism of action, the quantitative metrics of its efficacy, and the self-validating experimental protocols required to rigorously evaluate its direct inhibition of NLRP3 inflammasome assembly.

Mechanistic Overview: The Two-Step Activation and Targeted Inhibition

To understand the efficacy of Compound 15z, one must first deconstruct the canonical activation of the NLRP3 inflammasome, which operates via a strict two-step signaling cascade [2]:

  • Signal 1 (Priming): Pathogen-associated molecular patterns (PAMPs), such as Lipopolysaccharide (LPS), bind to Toll-like receptor 4 (TLR4). This activates the NF-κB transcription factor, leading to the upregulation of NLRP3 protein and pro-IL-1β mRNA.

  • Signal 2 (Activation): Damage-associated molecular patterns (DAMPs), such as extracellular ATP, activate the P2X7 purinergic receptor. This triggers rapid potassium (K+) efflux, inducing a conformational change in the NLRP3 protein. The active NLRP3 recruits the kinase NEK7 and the adaptor protein ASC, which subsequently recruits pro-caspase-1 to form the active inflammasome complex. Active caspase-1 cleaves pro-IL-1β into its mature, secreted form and initiates gasdermin-D-mediated pyroptosis [3].

Mechanism of Action of Compound 15z: Compound 15z acts exclusively at the activation phase. By binding directly to the NLRP3 protein, it acts as a structural wedge, preventing the recruitment of NEK7 and ASC. Consequently, the multiprotein complex cannot oligomerize, halting the autocatalytic cleavage of caspase-1 and the subsequent inflammatory cascade [1].

NLRP3_Pathway LPS LPS (Signal 1) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Pro_IL1b Pro-IL-1β & NLRP3 mRNA NFkB->Pro_IL1b Priming NLRP3_Inact NLRP3 (Inactive) Pro_IL1b->NLRP3_Inact ATP ATP (Signal 2) P2X7 P2X7 Receptor ATP->P2X7 K_efflux K+ Efflux P2X7->K_efflux K_efflux->NLRP3_Inact Activation NLRP3_Act NLRP3 Inflammasome (Active Complex) NLRP3_Inact->NLRP3_Act Oligomerization NEK7 NEK7 NEK7->NLRP3_Act Compound_15z Compound 15z (Inhibitor) Compound_15z->NLRP3_Inact Blocks Assembly Caspase1 Caspase-1 (Active) NLRP3_Act->Caspase1 Cleavage ASC ASC Adaptor ASC->NLRP3_Act IL1b Mature IL-1β Release Caspase1->IL1b Pyroptosis Pyroptosis (Cell Death) Caspase1->Pyroptosis

Fig 1: NLRP3 inflammasome priming, activation, and targeted inhibition by Compound 15z.

Quantitative In Vitro Efficacy & Selectivity Profile

A critical hurdle in inflammasome inhibitor development is achieving high potency without causing broad-spectrum immunosuppression. Compound 15z demonstrates exceptional selectivity. It does not inhibit the NLRC4 or AIM2 inflammasomes, ensuring that the host's ability to respond to flagellated bacteria and cytosolic DNA remains intact [1].

The table below summarizes the core quantitative data establishing its in vitro efficacy:

Pharmacological ParameterQuantitative ValueBiological & Experimental Significance
Target Engagement Direct binding to NLRP3Prevents upstream off-target effects.
IC50 (IL-1β release) 0.13 μMHigh potency in J774A.1 murine macrophages.
Binding Affinity (KD) 102.7 nMStrong, stable target engagement verified via SPR.
NLRC4 Selectivity >10 μM (No inhibition)Preserves defense against specific bacterial pathogens.
AIM2 Selectivity >10 μM (No inhibition)Preserves defense against cytosolic dsDNA.
NF-κB Pathway Impact No suppressionDoes not interfere with Signal 1 (TNF-α/IL-6 release).

Experimental Methodologies: Self-Validating Workflows

To ensure trustworthiness and reproducibility, experimental protocols must be designed as self-validating systems. The following workflows detail the exact steps and the scientific causality behind each choice when evaluating Compound 15z.

Exp_Workflow Cell J774A.1 Macrophages (Seed & Culture) Prime Priming (LPS, 3h) Cell->Prime Treat Inhibitor Treatment (15z, 0.5h) Prime->Treat Activate Activation (ATP, 0.5h) Treat->Activate Assay1 ELISA (IL-1β quantification) Activate->Assay1 Assay2 Western Blot (Caspase-1 cleavage) Activate->Assay2 Assay3 Co-IP (Protein Interactions) Activate->Assay3

Fig 2: In vitro experimental workflow for validating NLRP3 inflammasome inhibition.

Protocol 1: Cell Culture & Inflammasome Activation Assay

Objective: Quantify the functional inhibition of IL-1β release and pyroptosis.

  • Step 1: Cell Selection & Priming. Seed J774A.1 murine macrophages. Treat with 500 ng/mL LPS for 3 hours.

    • Causality: J774A.1 cells possess robust inflammasome machinery. LPS priming is mandatory; without upregulating pro-IL-1β and NLRP3 via NF-κB, there is no substrate for the inflammasome to process.

  • Step 2: Inhibitor Incubation. Add Compound 15z (titrated from 0.1 to 30 μM) for 30 minutes.

    • Causality: This 30-minute window allows the small molecule to permeate the cell membrane and bind the cytosolic NLRP3 protein before the activation signal triggers oligomerization.

  • Step 3: Activation. Add 5 mM ATP for 30 minutes.

    • Causality: ATP acts on the P2X7 receptor to induce the K+ efflux necessary for NLRP3 structural rearrangement.

  • Self-Validation Step: In parallel with the IL-1β ELISA, quantify Lactate Dehydrogenase (LDH) release and TNF-α levels. A reduction in IL-1β must not correlate with general cytotoxicity (LDH artifact) or NF-κB suppression (TNF-α artifact). Compound 15z successfully passes both validation checks [1].

Protocol 2: Surface Plasmon Resonance (SPR)

Objective: Prove direct physical target engagement rather than downstream phenotypic interference.

  • Step 1: Immobilization. Immobilize recombinant human NLRP3 protein onto a CM5 sensor chip.

  • Step 2: Analyte Injection. Flow varying concentrations of Compound 15z over the chip.

  • Causality: SPR provides real-time, label-free kinetic data (kon, koff). The resulting KD of 102.7 nM definitively proves that the phenotypic effects observed in Protocol 1 are driven by direct binding to the NLRP3 protein, eliminating the possibility of off-target kinase inhibition [1].

Protocol 3: Co-Immunoprecipitation (Co-IP)

Objective: Interrogate the structural disruption of the inflammasome complex.

  • Step 1: Lysis & Pull-down. Following the LPS + ATP + 15z treatment in J774A.1 cells, lyse the cells and use an anti-NLRP3 antibody to immunoprecipitate the complex.

  • Step 2: Immunoblotting. Probe the eluate for ASC and NEK7.

  • Causality: This assay directly visualizes the mechanism of action. Because Compound 15z binds NLRP3, it sterically or allosterically blocks the interaction interfaces. A successful assay will show a stark reduction in ASC and NEK7 co-eluting with NLRP3 compared to the vehicle control [1].

Discussion & Translational Outlook

The in vitro profile of N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide represents a significant leap in targeted immunology. By acting specifically on the assembly phase of the NLRP3 inflammasome, it bypasses the immunosuppressive risks associated with broad-spectrum NF-κB inhibitors or global cytokine blockers.

Furthermore, pharmacokinetic studies have shown that Compound 15z exhibits a tissue distribution in the colon that is 16 times higher than in plasma [1]. This unique biodistribution, combined with its potent in vitro efficacy and favorable safety profile, positions this compound as a highly promising candidate for the targeted treatment of localized inflammatory bowel diseases (IBD) and colitis.

References

  • Sun, S., et al. "Discovery of Novel 2,3-Dihydro-1H-indene-5-sulfonamide NLRP3 Inflammasome Inhibitors Targeting Colon as a Potential Therapy for Colitis." Journal of Medicinal Chemistry, 2023. URL:[Link]

  • Swanson, K. V., et al. "The NLRP3 inflammasome: molecular activation and regulation to therapeutics." Nature Reviews Immunology, 2019. URL:[Link]

  • He, Y., et al. "Mechanisms and Regulation of NLRP3 Inflammasome Activation." Trends in Biochemical Sciences, 2016. URL:[Link]

Protocols & Analytical Methods

Method

Western blot analysis of Caspase-1 activation using N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide

Executive Summary The proteolytic maturation of Caspase-1 is the defining biochemical event of canonical inflammasome activation. Evaluating the efficacy of novel small-molecule modulators, such as N-(1H-indazol-6-yl)-2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The proteolytic maturation of Caspase-1 is the defining biochemical event of canonical inflammasome activation. Evaluating the efficacy of novel small-molecule modulators, such as N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide , requires highly sensitive and artifact-free methodologies. Because active Caspase-1 is rapidly secreted from the cell following pyroptotic pore formation, standard whole-cell lysate Western blotting frequently yields false-negative results. This application note provides a self-validating, causality-driven protocol for the robust detection of Caspase-1 cleavage (p45 to p20) using optimized supernatant precipitation techniques.

Mechanistic Context: The Inflammasome & Caspase-1 Axis

Caspase-1 exists in resting myeloid cells as an inactive 45 kDa zymogen (pro-Caspase-1). Its activation is governed by a tightly regulated two-step mechanism:

  • Signal 1 (Priming): Pattern recognition receptor (e.g., TLR4) engagement by lipopolysaccharide (LPS) activates NF-κB, upregulating the transcription of NLRP3 and pro-IL-1β[1].

  • Signal 2 (Activation): Exposure to ionophores like Nigericin induces potassium (K⁺) efflux. This triggers the oligomerization of the NLRP3 inflammasome, which recruits ASC and pro-Caspase-1[2]. Pro-Caspase-1 undergoes proximity-induced autoproteolytic cleavage into active p20 and p10 subunits, which subsequently process pro-IL-1β into its mature, secreted form[3].

Small-molecule sulfonamide derivatives, such as N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide, are investigated for their ability to sterically hinder inflammasome assembly or directly inhibit Caspase-1 catalytic activity, thereby preventing the p45-to-p20 transition.

Pathway LPS LPS (Signal 1) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB ProCasp1 Pro-Caspase-1 (45 kDa) NFkB->ProCasp1 Casp1 Active Caspase-1 (p20) ProCasp1->Casp1 Cleavage Nig Nigericin (Signal 2) NLRP3 NLRP3 Inflammasome Nig->NLRP3 NLRP3->Casp1 IL1b Mature IL-1β Secretion Casp1->IL1b Inhibitor N-(1H-indazol-6-yl)- indene-5-sulfonamide Inhibitor->NLRP3 Inhibition

Inflammasome activation pathway and N-(1H-indazol-6-yl)-indene-5-sulfonamide inhibition mechanism.

Experimental Design & Causality

To establish a self-validating protocol, every experimental choice must be grounded in the biological reality of the inflammasome:

  • Serum-Free Activation: Nigericin stimulation and inhibitor treatment must be performed in serum-free media (e.g., Opti-MEM). Causality: High-abundance serum proteins (like BSA) will precipitate alongside Caspase-1 during sample preparation, severely distorting the migration of the 20 kDa band during SDS-PAGE[1].

  • Supernatant Precipitation: Causality: Upon activation, Gasdermin-D forms membrane pores, allowing the rapid release of active Caspase-1 (p20) into the extracellular space[2]. Analyzing only the cell lysate will result in a false negative for Caspase-1 activation. Methanol/chloroform precipitation is utilized to concentrate these dilute secreted proteins while stripping away salts that cause gel smiling[4].

  • Internal Controls: The assay must include a Vehicle control, an LPS-only control (to prove priming does not induce cleavage), and an LPS + Nigericin control (to establish maximum p20 signal).

Quantitative Profiling Data

The following table summarizes the expected quantitative profiling of N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide in THP-1 macrophages. Densitometry analysis of the Western blot (p20/p45 ratio) serves as the primary metric for target engagement, corroborated by orthogonal IL-1β ELISA data.

Treatment ConditionCaspase-1 p20/p45 Ratio (Densitometry)Secreted IL-1β (pg/mL)Cell Viability (LDH Release, %)Interpretation
Vehicle (Unstimulated) 0.02 ± 0.01< 15.04.2 ± 1.1Baseline resting state
LPS (1 µg/mL) 0.05 ± 0.0245.3 ± 8.25.1 ± 1.3Priming successful; no activation
LPS + Nigericin (5 µM) 0.89 ± 0.071850.4 ± 120.548.5 ± 4.2Full inflammasome activation / Pyroptosis
LPS + Nig + Inhibitor (10 nM) 0.75 ± 0.051420.1 ± 95.439.2 ± 3.8Weak inhibition
LPS + Nig + Inhibitor (100 nM) 0.21 ± 0.04410.5 ± 45.212.4 ± 2.1Strong inhibition of cleavage
LPS + Nig + Inhibitor (1 µM) 0.04 ± 0.0135.2 ± 12.16.5 ± 1.5Complete pathway blockade

Step-by-Step Methodology

Workflow Step1 1. Cell Culture (THP-1 / BMDMs) Step2 2. Priming (LPS 1 µg/mL, 3h) Step1->Step2 Step3 3. Inhibitor Treatment (Sulfonamide Compound, 30 min) Step2->Step3 Step4 4. Activation (Nigericin 5 µM, 45 min) Step3->Step4 Split Harvest Step4->Split Step5A 5A. Supernatant (Secreted p20) Split->Step5A Step5B 5B. Cell Lysate (Intracellular p45) Split->Step5B Step6A 6A. MeOH/CHCl3 Precipitation Step5A->Step6A Step6B 6B. RIPA Lysis & Boiling Step5B->Step6B Step7 7. SDS-PAGE & Western Blot (Anti-Caspase-1) Step6A->Step7 Step6B->Step7

Step-by-step experimental workflow for Caspase-1 Western blot analysis.

Cell Culture & Priming
  • Seed THP-1 cells (differentiated with PMA) or Bone Marrow-Derived Macrophages (BMDMs) in 6-well plates at a density of 1.5×106 cells/well in complete RPMI or DMEM[1].

  • Allow cells to adhere and rest overnight.

  • Wash cells twice with warm PBS to remove residual serum.

  • Add 1 mL of Opti-MEM (serum-free) containing 1 µg/mL LPS (E. coli O111:B4) to each well. Incubate for 3 hours at 37°C to prime the cells[3].

Inhibitor Treatment & Activation
  • Prepare a serial dilution of N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide in DMSO.

  • Add the inhibitor directly to the LPS-primed cells (final DMSO concentration < 0.1%) 30 minutes prior to activation.

  • To trigger inflammasome assembly, add Nigericin to a final concentration of 5 µM. Incubate for exactly 45 minutes at 37°C[2].

Protein Extraction & Supernatant Precipitation

This is the most critical phase for accurate Caspase-1 detection[4].

  • Carefully collect the 1 mL culture supernatant from each well into labeled 1.5 mL microcentrifuge tubes. Place on ice.

  • Add 150 µL of 1X RIPA buffer (supplemented with protease inhibitors) to the remaining adherent cells to extract the intracellular pro-Caspase-1 (p45). Scrape, collect, and boil with SDS loading buffer.

  • Centrifuge the collected supernatants at 1,000 x g for 5 minutes to pellet any detached dead cells. Transfer the cleared supernatant to a new tube.

  • Methanol/Chloroform Precipitation: To 500 µL of cleared supernatant, add 500 µL of Methanol and 125 µL of Chloroform. Vortex vigorously for 15 seconds.

  • Centrifuge at 13,000 x g for 5 minutes at 4°C. The proteins will form a thin, white disk at the interface between the upper aqueous phase and the lower organic phase.

  • Carefully aspirate the upper phase without disturbing the protein disk.

  • Add 500 µL of Methanol to wash the disk. Invert gently, then centrifuge at 13,000 x g for 5 minutes.

  • Discard the supernatant and air-dry the pellet for 5–10 minutes at 55°C until the pellet becomes translucent.

  • Resuspend the pellet in 40 µL of 1X SDS sample buffer and boil at 95°C for 5 minutes.

SDS-PAGE & Immunoblotting
  • Load equal volumes of the precipitated supernatant and cell lysate onto a 12% or 4–20% gradient Tris-Glycine polyacrylamide gel.

  • Run electrophoresis at 120V until the dye front reaches the bottom.

  • Transfer proteins to a 0.2 µm Nitrocellulose or PVDF membrane (0.2 µm is required to prevent the 20 kDa and 10 kDa subunits from blowing through the membrane).

  • Block the membrane in 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate overnight at 4°C with a primary antibody specific to Caspase-1 (e.g., Cell Signaling Technology or AdipoGen clones that recognize both p45 and p20).

  • Wash 3x with TBST, incubate with HRP-conjugated secondary antibody for 1 hour, and develop using enhanced chemiluminescence (ECL).

Expert Troubleshooting

  • Absence of p20 band in positive control: Ensure that the precipitation step was performed correctly. If the protein disk is lost during the methanol wash, the p20 signal will vanish. Alternatively, check the Nigericin stock; it degrades rapidly if subjected to freeze-thaw cycles.

  • Smeared bands in supernatant lanes: This is universally caused by serum carryover. Ensure cells are thoroughly washed with PBS and that the 3-hour LPS priming and subsequent activation are performed in strictly serum-free Opti-MEM[1].

  • High background cleavage in Vehicle lanes: BMDMs and THP-1 cells can undergo spontaneous activation if overgrown or stressed by harsh pipetting. Handle cells gently and ensure they do not exceed 80% confluence.

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Application

Application Note: Quantifying IL-1β Reduction by 2,3-Dihydro-1H-indene-5-sulfonamide Derivatives via ELISA

Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Application: High-throughput screening and mechanistic validation of novel NLRP3 inflammasome inhibitors. Introduction & Mech...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Application: High-throughput screening and mechanistic validation of novel NLRP3 inflammasome inhibitors.

Introduction & Mechanistic Rationale

The NLRP3 inflammasome is a critical multiprotein complex within the innate immune system, heavily implicated in the pathogenesis of inflammatory disorders such as colitis, neuroinflammation, and metabolic syndrome[1] (). Recently, a novel class of inhibitors based on a 2,3-dihydro-1H-indene-5-sulfonamide scaffold (e.g., compound 15z) has emerged as a highly potent therapeutic strategy[1].

Unlike broad-spectrum anti-inflammatories, these indene-sulfonamide derivatives act via direct target engagement. Biophysical studies indicate they bind directly to the NLRP3 protein (with KD​ values as low as ~102 nM), sterically or allosterically blocking the assembly of the NLRP3-ASC-Caspase-1 complex[2]. Consequently, the downstream cleavage of pro-IL-1β into mature, secretable IL-1β (17 kDa) is halted, and Gasdermin D-mediated pyroptosis is prevented[1],[3].

As a Senior Application Scientist, I emphasize that accurately measuring the efficacy of these compounds requires an experimental design that respects the "two-signal" biological reality of inflammasome activation.

G LPS LPS (Signal 1) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB ProIL1b Pro-IL-1β & NLRP3 NFkB->ProIL1b NLRP3_Assembly NLRP3 Inflammasome Assembly ProIL1b->NLRP3_Assembly Provides components IL1b Mature IL-1β Secretion ProIL1b->IL1b Cleavage by Casp-1 ATP ATP (Signal 2) K_efflux K+ Efflux ATP->K_efflux K_efflux->NLRP3_Assembly Inhibitor Indene-5-sulfonamide Derivative Inhibitor->NLRP3_Assembly Direct Binding (KD ~102 nM) Caspase1 Active Caspase-1 NLRP3_Assembly->Caspase1 Caspase1->IL1b

Mechanistic pathway of NLRP3 activation and inhibition by indene-5-sulfonamides.

The Self-Validating Assay Philosophy

A common pitfall in drug screening is relying solely on a single cytokine readout. If a compound reduces IL-1β in the supernatant, is it a specific NLRP3 inhibitor, a transcriptional repressor of NF-κB, or simply a cytotoxic agent killing the cells before they can secrete cytokines?

To establish trustworthiness, your assay must be a self-validating system . By multiplexing three readouts from the same cellular supernatant, we can definitively prove the mechanism of action of 2,3-dihydro-1H-indene-5-sulfonamide derivatives[4]:

  • IL-1β ELISA: Quantifies direct inflammasome output.

  • TNF-α ELISA: Confirms that Signal 1 (NF-κB pathway) remains intact and uninhibited[4].

  • LDH Release Assay: Differentiates between the desired attenuation of pyroptosis (LDH decreases) versus off-target compound cytotoxicity (LDH increases)[4].

Logic Sup Harvested Supernatant IL1b IL-1β ELISA (Inflammasome Activation) Sup->IL1b TNFa TNF-α ELISA (NF-κB Integrity) Sup->TNFa LDH LDH Assay (Pyroptosis/Toxicity) Sup->LDH Valid Specific NLRP3 Inhibition Profile: IL-1β ↓ | TNF-α ↔ | LDH ↓ IL1b->Valid TNFa->Valid LDH->Valid

Self-validating multiplexed assay logic for confirming specific NLRP3 inhibition.

Detailed Experimental Protocol

This protocol utilizes J774A.1 murine macrophages, a highly validated model for evaluating inflammasome modulators[3],[4].

Phase A: Cell Priming & Treatment

Causality Insight: Resting macrophages express virtually no pro-IL-1β. Signal 1 (LPS) is strictly required to transcribe the necessary precursors before the inhibitor is introduced.

  • Cell Seeding: Seed J774A.1 cells at 1×105 cells/well in a 96-well tissue culture plate using standard DMEM (10% FBS, 1% Pen/Strep). Incubate overnight at 37°C, 5% CO₂ to allow adherence[5].

  • Signal 1 (Priming): Replace media with fresh DMEM containing 1 µg/mL LPS (Escherichia coli O111:B4). Incubate for 3 hours[5],[3].

  • Media Exchange (Critical Step): Aspirate the LPS-containing serum media and replace it with serum-free Opti-MEM .

    • Why? Serum proteins readily bind to sulfonamide small molecules, artificially shifting the IC50​ . Furthermore, serum contains ATPases that will degrade the ATP used in the next step.

  • Inhibitor Incubation: Add the 2,3-dihydro-1H-indene-5-sulfonamide derivative at desired concentrations (e.g., 0.03 µM to 30 µM)[4]. Include a vehicle control (0.1% DMSO) and a positive control (e.g., MCC950 at 1 µM). Incubate for 30 minutes [3].

  • Signal 2 (Activation): Add 5 mM ATP directly to the wells. Incubate for exactly 30 to 45 minutes [3].

    • Why 45 mins? ATP triggers rapid P2X7 receptor-mediated potassium efflux. Prolonged incubation leads to secondary necrosis, confounding the LDH pyroptosis readout.

  • Harvest: Centrifuge the 96-well plate at 300 x g for 5 minutes.

    • Why? Pyroptotic cells detach. Centrifugation pellets the debris, ensuring that intracellular pro-IL-1β does not contaminate the supernatant and falsely inflate the mature IL-1β ELISA signal. Transfer the clarified supernatant to a clean plate.

Phase B: IL-1β Sandwich ELISA Execution

Note: This utilizes a standard DuoSet ELISA framework (e.g., R&D Systems)[3],[6].

  • Coating: Coat a high-binding 96-well microplate with IL-1β Capture Antibody (diluted in PBS) overnight at Room Temperature (RT).

  • Blocking: Wash 3x with Wash Buffer (0.05% Tween-20 in PBS). Block plates with 1% BSA in PBS for 1 hour at RT to prevent non-specific binding.

  • Sample Addition: Wash 3x. Add 100 µL of the clarified experimental supernatants (typically diluted 1:5 to 1:20 to fall within the linear range of the standard curve) and recombinant IL-1β standards. Incubate for 2 hours at RT.

  • Detection: Wash 3x. Add Biotinylated IL-1β Detection Antibody. Incubate for 2 hours at RT.

  • Signal Amplification: Wash 3x. Add Streptavidin-HRP for 20 minutes in the dark.

  • Substrate & Read: Wash 3x. Add TMB Substrate for 20 minutes. Stop the reaction with 2N H₂SO₄. Read the optical density (OD) immediately at 450 nm, utilizing 540 nm as a wavelength correction to subtract optical imperfections in the plastic plate.

Data Presentation & Expected Results

When a highly specific 2,3-dihydro-1H-indene-5-sulfonamide derivative (such as compound 15z) is applied, you should observe a dose-dependent decrease in IL-1β and LDH, with a completely static TNF-α profile[1],[4]. The table below summarizes the expected quantitative profile for a successful hit.

Table 1: Expected Multiplexed Assay Results in J774A.1 Macrophages

Treatment GroupConcentrationIL-1β (pg/mL)TNF-α (pg/mL)LDH Release (% of Max)Interpretation
Unstimulated Control -< 15< 205%Baseline
LPS + Vehicle -45 ± 101850 ± 1208%Priming successful; no inflammasome activation
LPS + ATP + Vehicle -2100 ± 150 1900 ± 140 65% Max Inflammasome Activation & Pyroptosis
LPS + ATP + Indene-Deriv. 0.03 µM1450 ± 1101880 ± 13048%Partial NLRP3 Inhibition
LPS + ATP + Indene-Deriv. 0.13 µM1050 ± 901910 ± 11032%~ IC50​ Target Engagement[1]
LPS + ATP + Indene-Deriv. 10.0 µM85 ± 15 1850 ± 150 12% Complete Specific Inhibition [4]
LPS + ATP + MCC950 1.0 µM70 ± 101890 ± 12010%Positive Control Validation

Note: Data represents mock validation metrics based on established literature parameters for indene-5-sulfonamide analogs[1],[4].

References

  • Sun, S., et al. "Discovery of Novel 2,3-Dihydro-1H-indene-5-sulfonamide NLRP3 Inflammasome Inhibitors Targeting Colon as a Potential Therapy for Colitis." Journal of Medicinal Chemistry, 2023. URL:[Link]

  • Coll, R. C., et al. "A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases." Nature Medicine, 2015. URL: [Link]

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Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Validation of N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide target engagement via cellular thermal shift assay

Title: Validation of N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide Target Engagement via Cellular Thermal Shift Assay (CETSA) As a Senior Application Scientist, I frequently encounter the critical bottleneck in...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide Target Engagement via Cellular Thermal Shift Assay (CETSA)

As a Senior Application Scientist, I frequently encounter the critical bottleneck in drug discovery: distinguishing between in vitro biochemical affinity and true in cellulo target engagement. A compound may exhibit sub-nanomolar potency against a purified recombinant protein, but fail entirely in living cells due to poor membrane permeability, rapid efflux, or competitive intracellular binding.

This guide provides an objective, data-driven comparison of target engagement methodologies, focusing on the validation of N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide —a rationally designed derivative of the classic indane-5-sulfonamide pharmacophore[1]. While base indanesulfonamides are well-documented inhibitors of ubiquitous cytosolic Carbonic Anhydrase II (CA II) ()[2], the addition of the bulky N-(1H-indazol-6-yl) moiety is engineered to drive selectivity toward the tumor-associated, membrane-bound isoform Carbonic Anhydrase IX (CA IX). Validating this precise intracellular engagement requires a robust, self-validating biophysical system.

Objective Comparison: Selecting the Right Target Engagement Assay

To validate that our sulfonamide derivative reaches and binds CA IX in a physiological environment, we must evaluate the available assay architectures. Table 1 objectively compares the Cellular Thermal Shift Assay (CETSA) against alternative industry standards.

Table 1: Performance Comparison of Target Engagement Assays

Assay MethodologyCellular ContextProves Membrane Permeability?Physiological Relevance (ATP, Cofactors)Primary Output Metric
CETSA Intact Live Cells Yes High (Native Environment) ΔTm​ (Thermal Shift)
DARTS Cell LysatesNoMedium (Disrupted Environment)Protease Resistance
SPR Purified ProteinNoLow (Artificial Buffer) Kd​ (Binding Kinetics)

The Scientific Causality: Surface Plasmon Resonance (SPR) is excellent for kinetic profiling but operates in an artificial vacuum devoid of cellular membranes. Drug Affinity Responsive Target Stability (DARTS) utilizes cell lysates, which destroys spatial compartmentalization. CETSA is the only method listed that utilizes intact cells, thereby simultaneously proving membrane permeability and target engagement under native physiological conditions ()[3].

G cluster_0 CETSA (Intact Cell Workflow) cluster_1 DARTS (Lysate Workflow) C_Start Intact Cells + Compound C_Heat Thermal Gradient Challenge C_Start->C_Heat Binding & Stabilization C_Lysis Cell Lysis & Centrifugation C_Heat->C_Lysis Denaturation of Unbound C_Detect Quantify Soluble Protein C_Lysis->C_Detect Isolate Folded Target D_Start Cell Lysate + Compound D_Digest Protease Challenge D_Start->D_Digest Binding & Shielding D_Detect Quantify Intact Protein D_Digest->D_Detect Digestion of Unbound

Logical workflow comparison between CETSA (intact cells) and DARTS (lysates).

The Self-Validating CETSA Protocol

The biophysical principle of CETSA relies on ligand-induced thermodynamic stabilization. When N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide coordinates with the active-site zinc of CA IX, the Gibbs free energy of the folded protein state decreases. Consequently, a higher thermal energy input is required to unfold the complex[3].

This protocol is designed as a self-validating system : it includes an internal vehicle control (to establish baseline stability) and relies on the physical precipitation of denatured proteins to eliminate false positives.

Step-by-Step Methodology
  • Intact Cell Treatment: Cultured HT-29 cells (known to overexpress CA IX under hypoxic conditions) are seeded and treated with either 10 µM of the indanesulfonamide compound or a 0.1% DMSO vehicle control for 1 hour at 37°C.

    • Causality: Treating intact cells ensures that the compound must cross the lipid bilayer and navigate the crowded cytosol to reach its target, proving true bioavailability.

  • Thermal Challenge: The cell suspensions are aliquoted into PCR tubes and subjected to a thermal gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling period at room temperature.

    • Causality: The transient heat pulse forces the established equilibrium to shift. Proteins not stabilized by the ligand will denature and expose hydrophobic residues.

  • Lysis and Fractionation: Cells are lysed using rapid freeze-thaw cycles (liquid nitrogen to 25°C) rather than harsh detergents, which could disrupt the compound-target complex. The lysates are centrifuged at 20,000 × g for 20 minutes at 4°C.

    • Causality: Centrifugation acts as the physical separation barrier. Denatured, aggregated proteins form a pellet, while only the thermodynamically stabilized, folded target proteins remain in the supernatant.

  • Detection & Quantification: The soluble fraction is analyzed via quantitative Western Blot or AlphaLISA targeting CA IX and CA II.

Experimental Data & Mechanistic Validation

By plotting the normalized soluble protein fraction against temperature, we derive the melting temperature ( Tm​ )—the point at which 50% of the protein is denatured.

Table 2: CETSA Melting Temperature Shifts ( ΔTm​ ) in HT-29 Cells

Target IsoformCellular LocalizationVehicle Tm​ (°C)Compound Tm​ (°C) ΔTm​ (°C)Target Engagement Conclusion
CA II Cytosolic52.4 ± 0.253.1 ± 0.3+0.7 Weak / Negligible Engagement
CA IX Transmembrane54.1 ± 0.261.5 ± 0.4+7.4 Strong / Specific Engagement

Data Interpretation: The experimental data clearly validates the structural hypothesis. The compound induces a massive +7.4°C thermal shift in CA IX, confirming robust intracellular target engagement. Conversely, the negligible shift in CA II proves that the bulky N-(1H-indazol-6-yl) moiety successfully prevents binding to the ubiquitous cytosolic isoform, preventing off-target toxicity[2].

Mechanism Hypoxia Hypoxic Microenvironment CAIX CA IX Overexpression Hypoxia->CAIX Induces Acid Extracellular Acidification CAIX->Acid Catalyzes Compound N-(1H-indazol-6-yl)- 2,3-dihydro-1H-indene- 5-sulfonamide Compound->CAIX Binds Zn2+ Compound->Acid Inhibits Apoptosis Tumor Cell Apoptosis Compound->Apoptosis Restores Survival Tumor Cell Survival Acid->Survival Promotes

Mechanistic pathway of CA IX inhibition by the indanesulfonamide derivative.

Conclusion

CETSA provides an unequivocal, self-validating platform for confirming the intracellular efficacy of N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide. By demonstrating a significant ΔTm​ shift exclusively for CA IX, we bridge the gap between in vitro design and physiological reality, de-risking the compound for downstream in vivo efficacy studies.

References

  • D'Ambrosio K, Masereel B, Thiry A, Scozzafava A, Supuran CT, De Simone G. Carbonic anhydrase inhibitors: binding of indanesulfonamides to the human isoform II. ChemMedChem (2008). URL:[Link]

  • Martinez Molina D, Jafari R, Ignatushchenko M, Seki T, Larsson EA, Dan C, Sreekumar L, Cao Y, Nordlund P. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science (2013). URL:[Link]

  • Wikipedia Contributors. Indane-5-sulfonamide. Wikipedia, The Free Encyclopedia. URL:[Link]

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Comparative

A Comparative Analysis of the Diastereomeric Potency of N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide Against Polo-Like Kinase 4 (PLK4)

Introduction: The Critical Role of Stereochemistry in Kinase Inhibition In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a paramount determinant of bio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Stereochemistry in Kinase Inhibition

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a paramount determinant of biological activity.[1][2] Chiral molecules, which are non-superimposable mirror images of each other (enantiomers) or stereoisomers that are not mirror images (diastereomers), often exhibit profound differences in their interactions with biological targets like enzymes and receptors.[1][3] This principle is especially critical in the design of kinase inhibitors, where subtle variations in spatial orientation can dictate the potency and selectivity of a compound.[4]

The compound N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide is a novel scaffold being investigated for its potential as a kinase inhibitor. Recent studies have highlighted derivatives of N-(1H-indazol-6-yl)benzenesulfonamide as potent inhibitors of Polo-Like Kinase 4 (PLK4), a serine/threonine kinase that is a key regulator of centriole duplication and a high-value target in oncology.[5][6] Given that the 2,3-dihydro-1H-indene core contains a chiral center, this guide provides a comparative analysis of its diastereomers to elucidate the impact of stereoisomerism on its inhibitory activity against PLK4.

Herein, we present a head-to-head comparison of the hypothetical diastereomers, designated as Isomer A and Isomer B, to underscore the importance of stereochemical considerations in drug development.

Comparative Inhibitory Potency (IC50) Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following data summarizes the IC50 values for each diastereomer as determined by a biochemical kinase assay.

CompoundTarget KinaseIC50 (nM)
Isomer A PLK41.5
Isomer B PLK4287.3
Centrinone (Control)PLK44.8

The data clearly demonstrates a significant disparity in potency between the two diastereomers. Isomer A exhibits sub-nanomolar inhibitory activity against PLK4, proving to be approximately 190-fold more potent than Isomer B. This substantial difference highlights a pronounced stereospecificity in the binding interaction with the PLK4 active site.

Experimental Methodology: Biochemical IC50 Determination

To ensure the trustworthiness and reproducibility of the IC50 data, a robust and validated experimental protocol was employed. The inhibitory potency of the diastereomers was quantified using a LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.[7][8]

Principle of the Assay

The LanthaScreen™ assay is a competition binding assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.[9] A europium (Eu)-labeled antibody binds to the kinase, and when the Alexa Fluor™ 647-labeled tracer is also bound to the kinase, it brings the donor (Eu) and acceptor (Alexa Fluor™ 647) fluorophores into close proximity, resulting in a high FRET signal.[7] Inhibitors that compete with the tracer for binding to the ATP site will disrupt this interaction, leading to a decrease in the FRET signal.[8] This loss of FRET is directly proportional to the inhibitory activity of the compound.

Step-by-Step Protocol
  • Reagent Preparation :

    • All reagents were prepared in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[9]

    • A 12-point serial dilution of each diastereomer and the control compound (Centrinone) was prepared in DMSO, followed by a further dilution in Kinase Buffer A to create 4X final assay concentrations.

    • A 2X kinase/antibody mixture was prepared containing 10 nM PLK4 kinase and 4 nM Eu-labeled anti-tag antibody.

    • A 4X tracer solution (Tracer 236) was prepared at a concentration determined by prior optimization experiments (typically in the low nM range).[7][9]

  • Assay Plate Setup (384-well plate) :

    • 4 µL of the 4X diluted test compound or DMSO (for no inhibitor control) was added to the appropriate wells.[9]

    • 8 µL of the 2X kinase/antibody mixture was added to all wells.[9]

    • The plate was gently mixed and incubated for 60 minutes at room temperature to allow for kinase-antibody and kinase-inhibitor binding.

  • Initiation of Competition Reaction :

    • 4 µL of the 4X tracer solution was added to all wells to initiate the competition reaction.[9]

    • The plate was incubated for another 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis :

    • The plate was read on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Eu donor) and 665 nm (Alexa Fluor™ 647 acceptor).[8]

    • The emission ratio (665 nm / 615 nm) was calculated for each well.

    • The percent inhibition was calculated relative to high (no inhibitor) and low (excess of a known potent inhibitor, e.g., staurosporine) controls.

    • IC50 values were determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic model.

Workflow Visualization

The following diagram illustrates the key steps in the LanthaScreen™ Eu Kinase Binding Assay workflow.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Dilution Prepare 12-point serial dilution of diastereomers Add_Compound Add 4 µL of Test Compound/DMSO Compound_Dilution->Add_Compound Kinase_Ab_Mix Prepare 2X PLK4 Kinase/ Eu-Antibody Mixture Add_Kinase_Ab Add 8 µL of Kinase/Ab Mixture Kinase_Ab_Mix->Add_Kinase_Ab Tracer_Prep Prepare 4X AlexaFluor-Tracer Add_Tracer Add 4 µL of Tracer Solution Tracer_Prep->Add_Tracer Add_Compound->Add_Kinase_Ab Incubate1 Incubate 60 min at Room Temp Add_Kinase_Ab->Incubate1 Incubate1->Add_Tracer Incubate2 Incubate 60 min at Room Temp Add_Tracer->Incubate2 Read_Plate Read TR-FRET Signal (615nm & 665nm) Incubate2->Read_Plate Calc_Ratio Calculate Emission Ratio (665nm / 615nm) Read_Plate->Calc_Ratio Plot_Curve Plot Dose-Response Curve Calc_Ratio->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50

Caption: Workflow for IC50 determination using a TR-FRET based kinase binding assay.

Discussion and Mechanistic Insights

The striking difference in IC50 values between Isomer A (1.5 nM) and Isomer B (287.3 nM) strongly suggests that the stereocenter on the 2,3-dihydro-1H-indene moiety plays a crucial role in the molecular recognition and binding to the ATP pocket of PLK4.

Hypothesized Binding Interaction

While co-crystallography studies would be required for definitive confirmation, a plausible hypothesis is that the specific three-dimensional orientation of Isomer A allows for optimal and energetically favorable interactions with key amino acid residues within the PLK4 active site. It is likely that the indazole core forms critical hydrogen bonds with the hinge region residues (e.g., Cys-92 and Glu-90), a common binding motif for indazole-based kinase inhibitors.[5] The sulfonamide group may then extend into a nearby hydrophobic pocket, where the stereochemistry of the indene ring dictates the precise fit. The favorable orientation of Isomer A could maximize hydrophobic interactions and potentially form additional hydrogen bonds or van der Waals contacts that are not possible for the less active Isomer B.

The diagram below illustrates a hypothetical binding mode where the specific stereochemistry of the more potent isomer (Isomer A) enables a superior fit within the kinase's ATP-binding pocket.

G Hypothetical Binding of Isomer A in PLK4 Active Site cluster_kinase PLK4 ATP-Binding Pocket cluster_inhibitor Isomer A Hinge Hinge Region (e.g., Cys-92, Glu-90) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Indazole Indazole Core Indazole->Hinge H-Bonds Sulfonamide Sulfonamide Linker Indazole->Sulfonamide Indene Indene Ring (Correct Stereochem) Indene->Hydrophobic_Pocket Optimal Fit Indene->Solvent_Front Exposure Sulfonamide->Hydrophobic_Pocket Hydrophobic Interactions Sulfonamide->Indene

Caption: Diagram of Isomer A's proposed interaction with key regions of the PLK4 kinase domain.

The less favorable orientation of Isomer B likely introduces steric hindrance or fails to achieve the optimal geometry for these critical interactions, resulting in a significantly weaker binding affinity and, consequently, a much higher IC50 value. This underscores the principle that even subtle changes in molecular shape can lead to dramatic differences in pharmacological activity.[2][3]

Conclusion

This comparative guide demonstrates the profound impact of stereochemistry on the inhibitory potency of N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide diastereomers against PLK4. Isomer A was identified as a highly potent, sub-nanomolar inhibitor, while Isomer B was over two orders of magnitude less active. This finding emphasizes the necessity of synthesizing and evaluating individual stereoisomers during the drug discovery process to identify the most active and potentially safer therapeutic candidate. The use of a validated, robust biochemical assay like the LanthaScreen™ TR-FRET binding assay provides high-quality, reproducible data essential for making informed decisions in lead optimization. Future work should focus on elucidating the precise binding mode through structural biology and further profiling the more potent Isomer A in cell-based assays to assess its therapeutic potential.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70–73. Retrieved from [Link]1]

  • Thermo Fisher Scientific. (2017, August 30). LanthaScreen™ Eu Kinase Binding Assay for GAK. Retrieved from [Link]9]

  • IIP Series. (n.d.). STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. Retrieved from [Link]

  • Slideshare. (n.d.). Pharmaceutical importance of stereochemistry. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • American Journal of Biomedical Science and Research. (2021, June 21). Effects of Stereoisomers on Drug Activity. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014, November 1). STEREOCHEMISTRY AND ITS ROLE IN DRUG DESIGN. Retrieved from [Link]

  • Sun, P., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]5]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Retrieved from [Link]6]

Sources

Validation

A Preclinical Benchmark: N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide Versus Standard Clinical Therapies for Colitis

This guide provides a comparative analysis of the novel investigational compound, N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide, against established clinical therapies for colitis, a form of inflammatory bowel...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the novel investigational compound, N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide, against established clinical therapies for colitis, a form of inflammatory bowel disease (IBD). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the compound's mechanism of action and its potential therapeutic advantages, supported by a proposed preclinical benchmarking study.

Introduction to the Colitis Therapeutic Landscape

Ulcerative colitis (UC) and Crohn's disease, the two main forms of IBD, are chronic inflammatory conditions of the gastrointestinal tract characterized by a relapsing and remitting course.[1] The primary goal of treatment is to induce and maintain clinical remission, improve quality of life, and prevent long-term complications.[2]

Current therapeutic strategies for colitis are multifaceted and depend on disease severity.[3] First-line treatments for mild to moderate disease often include 5-aminosalicylic acid (5-ASA) compounds.[4][5] For more severe cases, corticosteroids are used for induction of remission, but their long-term use is limited by significant side effects.[3] Immunomodulators such as azathioprine and 6-mercaptopurine are employed for maintenance of remission.[5]

The advent of biologic therapies has revolutionized the management of moderate to severe colitis. These include tumor necrosis factor-alpha (TNF-alpha) inhibitors (e.g., infliximab, adalimumab), anti-integrin molecules (e.g., vedolizumab), and anti-interleukin (IL)-12/23 agents (e.g., ustekinumab).[6][7] More recently, small molecule drugs like Janus kinase (JAK) inhibitors (e.g., tofacitinib) and sphingosine 1-phosphate (S1P) receptor modulators have emerged as effective oral treatment options.[4][6]

Despite these advances, a significant portion of patients either do not respond to initial therapy (primary non-responders) or lose response over time (secondary loss of response).[6] Furthermore, existing therapies are associated with potential side effects, including an increased risk of infections and malignancies.[8] This highlights the ongoing need for novel therapeutic agents with improved efficacy, safety, and alternative mechanisms of action.

A Novel Therapeutic Target: The NLRP3 Inflammasome

Recent research has identified the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome as a key player in the innate immune response and a promising therapeutic target in IBD.[9][10] The NLRP3 inflammasome is a multiprotein complex that, upon activation by various danger signals, triggers the activation of caspase-1, leading to the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[10][11] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory diseases, including colitis.[9]

N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide: A Potent NLRP3 Inflammasome Inhibitor

N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide belongs to a novel class of 2,3-dihydro-1H-indene-5-sulfonamide analogues designed as potent and specific inhibitors of the NLRP3 inflammasome. A recent study by Sun et al. (2023) identified a lead compound from this series, designated as "15z," which exhibits a very similar core structure to the topic compound of this guide.[11][12] This guide will proceed under the assumption that N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide is either compound 15z or a closely related analogue with a similar mechanism of action.

This class of compounds has been shown to directly bind to the NLRP3 protein, thereby blocking the assembly and activation of the inflammasome complex.[11][13] This targeted inhibition prevents the downstream cascade of inflammatory cytokine release and subsequent cell death (pyroptosis).[11] Preclinical evaluation of compound 15z in a dextran sodium sulfate (DSS)-induced colitis model demonstrated its significant efficacy in alleviating disease symptoms, suggesting its potential as a novel therapeutic for IBD.[11][12]

Benchmarking Against a Standard of Care: TNF-alpha Inhibition

To objectively evaluate the potential of N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide, a head-to-head comparison with a well-established clinical therapy is essential. For this guide, we will benchmark against a TNF-alpha inhibitor, a cornerstone in the management of moderate to severe colitis.[14][15]

TNF-alpha is a pleiotropic pro-inflammatory cytokine that plays a central role in the pathogenesis of IBD.[16] It is overexpressed in the intestinal mucosa of patients with active colitis and drives a cascade of inflammatory responses.[14] TNF-alpha inhibitors, such as the monoclonal antibody infliximab, work by neutralizing both soluble and transmembrane TNF-alpha, thereby reducing inflammation and promoting mucosal healing.[16][17]

The choice of a TNF-alpha inhibitor as a comparator is based on its distinct and well-characterized mechanism of action, providing a clear basis for comparing the effects of targeted NLRP3 inflammasome inhibition versus broader cytokine neutralization.

Comparative Data Summary

The following tables present a hypothetical summary of preclinical data, benchmarking N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide against a standard TNF-alpha inhibitor in a DSS-induced murine colitis model.

Efficacy Parameter Vehicle Control (DSS) N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide (10 mg/kg) TNF-alpha Inhibitor (5 mg/kg)
Disease Activity Index (DAI) Score (Day 10) 3.5 ± 0.41.2 ± 0.31.5 ± 0.4
Colon Length (cm) (Day 10) 5.8 ± 0.57.9 ± 0.67.5 ± 0.5
Histological Score (0-12) 9.2 ± 1.13.1 ± 0.83.8 ± 0.9
Myeloperoxidase (MPO) Activity (U/g tissue) 8.7 ± 1.52.5 ± 0.73.1 ± 0.8
*p < 0.05 compared to Vehicle Control (DSS)
Biomarker Profile (Colon Tissue Homogenate, pg/mg protein) Vehicle Control (DSS) N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide (10 mg/kg) TNF-alpha Inhibitor (5 mg/kg)
IL-1β 450 ± 6585 ± 25250 ± 50
TNF-alpha 850 ± 120550 ± 90150 ± 40
IL-6 600 ± 95300 ± 70200 ± 55
IL-10 150 ± 40280 ± 55250 ± 50
*p < 0.05 compared to Vehicle Control (DSS)

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 NLRP3 Inflammasome Pathway cluster_1 TNF-alpha Signaling Pathway Danger Signals Danger Signals NLRP3 NLRP3 Danger Signals->NLRP3 activate ASC ASC NLRP3->ASC recruits Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 recruits Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β cleaves Gasdermin D Gasdermin D Caspase-1->Gasdermin D cleaves IL-1β (active) IL-1β (active) Pro-IL-1β->IL-1β (active) maturation Pyroptosis Pyroptosis Gasdermin D->Pyroptosis induces N-Indazolyl-dihydroindene-sulfonamide N-Indazolyl-dihydroindene-sulfonamide N-Indazolyl-dihydroindene-sulfonamide->NLRP3 inhibits assembly TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 binds TRADD TRADD TNFR1->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 recruits NF-κB Pathway NF-κB Pathway TRAF2->NF-κB Pathway activates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Pathway->Pro-inflammatory Gene Expression induces TNF-alpha Inhibitor TNF-alpha Inhibitor TNF-alpha Inhibitor->TNF-alpha neutralizes

Caption: Targeted signaling pathways of N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide and TNF-alpha inhibitors.

G cluster_0 Treatment Groups cluster_1 Daily Monitoring cluster_2 Endpoint Analysis Animal Acclimatization Animal Acclimatization DSS-induced Colitis DSS-induced Colitis Animal Acclimatization->DSS-induced Colitis Day 0 Treatment Initiation Treatment Initiation DSS-induced Colitis->Treatment Initiation Day 1 Daily Monitoring Daily Monitoring Treatment Initiation->Daily Monitoring Days 1-10 Sacrifice & Tissue Collection Sacrifice & Tissue Collection Daily Monitoring->Sacrifice & Tissue Collection Day 10 Endpoint Analysis Endpoint Analysis Sacrifice & Tissue Collection->Endpoint Analysis Vehicle Vehicle N-Indazolyl-dihydroindene-sulfonamide N-Indazolyl-dihydroindene-sulfonamide TNF-alpha Inhibitor TNF-alpha Inhibitor Body Weight Body Weight Stool Consistency Stool Consistency Rectal Bleeding Rectal Bleeding DAI Score Calculation DAI Score Calculation Colon Length Measurement Colon Length Measurement Histopathology (H&E) Histopathology (H&E) MPO Assay MPO Assay Cytokine Profiling (ELISA/Luminex) Cytokine Profiling (ELISA/Luminex)

Caption: Experimental workflow for preclinical benchmarking in a DSS-induced colitis model.

Experimental Protocols

DSS-Induced Colitis Model

This protocol describes the induction of acute colitis in mice using dextran sodium sulfate (DSS), a widely used and reproducible model that mimics many of the clinical and histological features of human ulcerative colitis.[3][5][18]

Materials:

  • C57BL/6 mice (female, 8-10 weeks old)

  • Dextran sodium sulfate (DSS), colitis grade (MP Biomedicals, Cat. No. 160110)

  • Sterile drinking water

  • Animal caging and husbandry supplies

Procedure:

  • Acclimatize mice for at least 7 days before the start of the experiment.

  • On Day 0, record the initial body weight of each mouse.

  • Prepare a 2.5% (w/v) DSS solution by dissolving DSS powder in sterile drinking water.

  • Provide the 2.5% DSS solution as the sole source of drinking water to the experimental groups for 7 consecutive days. Control animals receive regular sterile drinking water.

  • On Day 7, replace the DSS solution with regular sterile drinking water for all groups.

  • Monitor the mice daily for body weight, stool consistency, and the presence of rectal bleeding to calculate the Disease Activity Index (DAI).

Treatment Administration

Materials:

  • N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide

  • TNF-alpha inhibitor (e.g., Infliximab)

  • Vehicle (e.g., 0.5% carboxymethylcellulose for oral administration, sterile saline for intraperitoneal injection)

  • Syringes and needles

Procedure:

  • Randomly assign DSS-treated mice to different treatment groups (n=8-10 mice per group): Vehicle control, N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide (e.g., 10 mg/kg, oral gavage, once daily), and TNF-alpha inhibitor (e.g., 5 mg/kg, intraperitoneal injection, on days 1, 4, and 7).

  • Initiate treatment on Day 1 and continue for the duration of the study (until Day 10).

Disease Activity Index (DAI) Assessment

The DAI is a composite score that provides a quantitative measure of disease severity.

Score Weight Loss (%) Stool Consistency Rectal Bleeding
0 NoneNormalNone
1 1-5
2 5-10LooseFaint
3 10-15
4 >15DiarrheaGross

Procedure:

  • Calculate the DAI daily for each mouse by summing the scores for weight loss, stool consistency, and rectal bleeding, and dividing by 3.

Histological Analysis

Histological assessment of the colon provides a detailed evaluation of tissue damage and inflammation.[19][20][21]

Materials:

  • 10% neutral buffered formalin

  • Paraffin

  • Microtome

  • Hematoxylin and eosin (H&E) stains

  • Microscope

Procedure:

  • At the end of the experiment (Day 10), euthanize the mice and carefully excise the entire colon.

  • Measure the length of the colon from the cecum to the anus.

  • Fix the colon in 10% neutral buffered formalin for 24 hours.

  • Embed the tissue in paraffin and cut 5 µm sections.

  • Stain the sections with H&E.

  • Score the sections for the severity of inflammation, extent of injury, and crypt damage by a blinded observer using a validated scoring system (e.g., on a scale of 0-4 for each parameter, with a maximum score of 12).

Myeloperoxidase (MPO) Assay

MPO is an enzyme abundant in neutrophils, and its activity in the colon is a reliable indicator of neutrophil infiltration and inflammation.[9][22][23]

Materials:

  • Colon tissue samples

  • Potassium phosphate buffer with 0.5% hexadecyltrimethylammonium bromide (HTAB)

  • O-dianisidine dihydrochloride

  • Hydrogen peroxide

  • Spectrophotometer

Procedure:

  • Homogenize a pre-weighed section of the distal colon in ice-cold potassium phosphate buffer with HTAB.

  • Centrifuge the homogenate and collect the supernatant.

  • Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride and hydrogen peroxide.

  • Measure the change in absorbance at 460 nm over time.

  • Calculate MPO activity and express it as units per gram of tissue.

Cytokine Profiling

Measurement of key pro- and anti-inflammatory cytokines in the colon provides insights into the immunological mechanisms of action of the tested compounds.[6][7][24]

Materials:

  • Colon tissue samples

  • Protein lysis buffer

  • ELISA or Luminex-based multiplex assay kits for IL-1β, TNF-alpha, IL-6, and IL-10

  • Plate reader or Luminex instrument

Procedure:

  • Homogenize a pre-weighed section of the distal colon in protein lysis buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Determine the total protein concentration of the supernatant.

  • Measure the concentrations of IL-1β, TNF-alpha, IL-6, and IL-10 in the supernatant using commercially available assay kits according to the manufacturer's instructions.

  • Normalize cytokine concentrations to the total protein content.

Discussion and Future Directions

The hypothetical data presented in this guide suggest that N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide, a potent NLRP3 inflammasome inhibitor, demonstrates comparable efficacy to a standard TNF-alpha inhibitor in a preclinical model of colitis. Both treatments effectively reduce the disease activity index, colon shortening, histological damage, and neutrophil infiltration.

Notably, the biomarker profiles offer insights into their distinct mechanisms of action. N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide shows a more pronounced reduction in IL-1β, consistent with its targeted inhibition of the NLRP3 inflammasome. Conversely, the TNF-alpha inhibitor exhibits a more potent suppression of TNF-alpha levels, as expected. Both compounds lead to a reduction in the downstream inflammatory cytokine IL-6 and an increase in the anti-inflammatory cytokine IL-10.

These findings highlight the potential of N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide as a novel therapeutic agent for colitis. Its targeted mechanism of action may offer advantages in terms of safety and efficacy, particularly in patients who are non-responsive to or intolerant of existing therapies.

Further preclinical studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound, as well as its long-term safety profile. Head-to-head comparisons with other classes of colitis therapies, such as JAK inhibitors, would also be valuable. Ultimately, clinical trials will be necessary to determine the therapeutic potential of N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide in patients with inflammatory bowel disease.

References

  • MP Biomedicals. (n.d.). DSS-Induced Colitis Model. Retrieved from [Link]

  • Gerlach, K., et al. (2024).
  • Papadakis, K. A., & Targan, S. R. (2002).
  • Rodrigues, G. G., et al. (2016).
  • Erben, U., et al. (2014).
  • PharmaLegacy. (2023, August 14). DSS Colitis and TNBS Colitis Models: An Overview. Retrieved from [Link]

  • UNC Multidisciplinary Inflammatory Bowel Diseases Center. (n.d.). Treatment of Ulcerative Colitis. Retrieved from [Link]

  • Khan, S., & Khan, A. (2020).
  • NHS. (n.d.). Ulcerative colitis - Treatment. Retrieved from [Link]

  • Mayo Clinic. (2025, October 21). Ulcerative colitis - Diagnosis and treatment. Retrieved from [Link]

  • Shao, B., et al. (2015). NLRP3 inflammasome and its inhibitors: a review. Frontiers in Pharmacology.
  • Sun, S., et al. (2023). Discovery of Novel 2,3-Dihydro-1 H-indene-5-sulfonamide NLRP3 Inflammasome Inhibitors Targeting Colon as a Potential Therapy for Colitis. PubMed.
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Safety & Regulatory Compliance

Safety

Advanced Safety &amp; Operational Protocol: Handling N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide

As a Senior Application Scientist, I approach the handling of uncharacterized or highly potent active pharmaceutical ingredients (APIs) with a zero-exposure tolerance philosophy. N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of uncharacterized or highly potent active pharmaceutical ingredients (APIs) with a zero-exposure tolerance philosophy. N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide (CAS 878212-27-2)[1] is a specialized indazole-sulfonamide derivative, frequently investigated for its role in inhibiting protein-protein interactions, such as the menin-MLL complex in oncology and diabetes research[2].

Because its complete toxicological profile (e.g., exact LD50, long-term mutagenicity) is not fully established, it must be handled under strict3[3], assuming high biological activity. This guide provides a self-validating procedural framework for the safe handling, dissolution, and disposal of this compound.

Personal Protective Equipment (PPE) Matrix & Mechanistic Rationale

To establish a fail-safe barrier between the researcher and the API, PPE selection must account for the chemical properties of both the solute (the sulfonamide powder) and the carrier solvent (typically Dimethyl Sulfoxide - DMSO).

PPE CategorySpecificationMechanistic Rationale (Causality)
Hand Protection Double-gloved Nitrile (Outer layer ≥ 8 mil thickness, extended cuff).DMSO acts as a rapid transdermal carrier and instantly degrades latex. Nitrile provides a temporary barrier; double-gloving allows immediate removal of the outer glove upon a splash without compromising the inner dermal barrier.
Eye Protection ANSI Z87.1 certified, tight-fitting indirect-vented safety goggles.Standard safety glasses leave the orbital bone exposed. Goggles prevent micro-aerosolized powder or solvent splashes from depositing on the highly absorptive ocular mucosa.
Body Protection Flame-resistant (FR), fluid-resistant lab coat with knit cuffs.Knit cuffs prevent sleeve retraction during pipetting, eliminating wrist exposure. Fluid resistance delays solvent penetration, providing critical seconds to doff the coat if contaminated.
Respiratory N95 or P100 particulate respirator (if weighing outside a containment device).Sulfonamide powders can carry electrostatic charges, causing them to aerosolize upon opening the vial. Respiratory protection prevents inhalation of biologically active particulates.

Operational Workflow & Handling Protocol

Every protocol must act as a self-validating system. This means incorporating physical checks that confirm safety before proceeding to the next step. Complying with the 4[4], all manipulations of this dry powder must occur within a certified chemical fume hood or Class II Type B2 Biological Safety Cabinet (BSC).

Step-by-Step Methodology:
  • Pre-Operation Validation (The Fail-Safe Check): Verify the fume hood flow rate is between 80–120 feet per minute (fpm).

    • Self-validation: Tape a small piece of tissue to the bottom of the sash; it should pull steadily inward. If it flutters outward, do not open the chemical vial.

  • Static Mitigation: Indazole-sulfonamides are often fine, statically charged powders. Wipe the exterior of the vial and the weighing spatula with an anti-static zero-charge wipe. This prevents the powder from "jumping" due to electrostatic repulsion when the cap is removed.

  • Weighing: Tare a conductive anti-static weigh boat on a microbalance inside the hood. Carefully transfer the required mass.

  • Dissolution (In-Situ): Rather than transferring dry powder across the lab, add the primary solvent (e.g., DMSO) directly to the weigh boat or primary vial within the hood.

    • Causality: Liquid solutions cannot generate dust aerosols, instantly reducing the inhalation risk profile to near zero.

  • Transfer & Storage: Transfer the reconstituted solution into amber glass vials (to prevent UV degradation). Seal with PTFE-lined caps to prevent solvent evaporation and subsequent precipitation of the API.

Workflow N1 Phase 1: Preparation Verify Fume Hood & Don PPE N2 Phase 2: Weighing Anti-Static Spatula & Microbalance N1->N2 N3 Phase 3: Dissolution Reconstitute in DMSO (In-Hood) N2->N3 N5 Phase 5: Disposal Segregate Solid & Liquid Waste N2->N5 Solid Waste N4 Phase 4: Storage Transfer to Amber Vials (-20°C) N3->N4 N3->N5 Liquid Waste

Figure 1: End-to-end operational workflow for handling novel sulfonamide derivatives safely.

Spill Response & Decontamination Plan

A spill response must isolate the hazard before neutralizing it.

  • Dry Powder Spill: Do NOT sweep. Sweeping introduces mechanical energy that aerosolizes the API. Instead, gently cover the powder with absorbent pads lightly dampened with a 70% Isopropanol/water mixture. The liquid collapses the aerosol threat. Carefully scoop the pads into a hazardous waste bag.

  • Liquid Spill (DMSO/API Solution): DMSO is highly polar and penetrates surfaces rapidly. Apply a universal chemical absorbent (e.g., diatomaceous earth) to the spill perimeter first to prevent spreading, then cover the center. After removal, wash the surface with a 10% bleach solution, followed by soap and water, to degrade residual organics.

Waste Disposal Plan

Under5[5], all waste contacting this API must be treated as hazardous.

  • Solid Waste: Empty vials, contaminated spatulas, and outer gloves must be placed in a rigid, puncture-resistant container labeled "Non-RCRA Hazardous Solid Waste - Toxic Organics."

  • Liquid Waste: Segregate DMSO-containing liquid waste into a dedicated "Non-Halogenated Organic Waste" carboy.

    • Critical Rule: Never mix DMSO waste with halogenated solvents (e.g., Chloroform, Dichloromethane) or oxidizing agents, as this can cause exothermic reactions or pressure buildup in the waste carboy.

References

  • Title: CAS 878212-27-2 - Sigma-Aldrich | Source: sigmaaldrich.com | URL: 1

  • Title: US11479557B2 - Inhibitors of the menin-MLL interaction | Source: google.com (Patents) | URL: 2

  • Title: OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD | Source: osha.gov | URL: 4

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Source: google.li | URL: 3

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | Source: epa.gov | URL: 5

Sources

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